molecular formula C11H10FN3O B1479557 1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde CAS No. 2098050-81-6

1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde

Cat. No. B1479557
CAS RN: 2098050-81-6
M. Wt: 219.21 g/mol
InChI Key: HJNZVRFUFFNBPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole and pyridine rings, the introduction of the fluoroethyl group, and the formation of the aldehyde group. The exact methods would depend on the starting materials and the specific conditions required .


Chemical Reactions Analysis

As an organic compound containing multiple functional groups, “1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde” could participate in a variety of chemical reactions. The pyrazole and pyridine rings might undergo substitution reactions, the fluoroethyl group might participate in elimination or substitution reactions, and the aldehyde group could be involved in addition reactions or could be reduced or oxidized .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluoroethyl group might increase its lipophilicity, while the presence of the pyridine and pyrazole rings might influence its acidity or basicity .

Scientific Research Applications

Synthesis and Characterization

1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde serves as a precursor in the synthesis of various heterocyclic compounds. For example, it has been used in the synthesis of heteroaryl pyrazole derivatives, which were then reacted with chitosan to form Schiff bases. These compounds have been characterized by solubility tests, elemental analysis, spectral (FTIR, 1H NMR) analyses, thermogravimetric analysis, and X-ray diffraction (XRD) (Hamed et al., 2020).

Antimicrobial Activity

The antimicrobial activity of compounds derived from 1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde has been explored. The Schiff bases formed from its derivatives demonstrated biological activity against gram-negative bacteria (Escherichia coli and Klebsiella pneumonia), gram-positive bacteria (Staphylococcus aureus and Streptococcus mutans), and fungi (Aspergillus fumigatus and Candida albican). The antimicrobial activity was found to be dependent on the type of the Schiff base moiety (Hamed et al., 2020).

Antitumor Activity

Research has also focused on the antitumor potential of compounds synthesized from 1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde. Benzofuran-2-yl pyrazole pyrimidine derivatives synthesized from similar compounds have been evaluated for their antitumor activity, showing promising results in cytotoxicity assays against various cancer cell lines, highlighting their potential as anticancer agents (El-Zahar et al., 2011).

Photophysical Properties

The photophysical properties of novel pyrazolo naphthyridines, synthesized from orthoaminoaldehyde derivatives similar to 1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde, have been studied. These studies revealed that absorption and emission depend on the substituents present, indicating potential applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) (Patil et al., 2010).

properties

IUPAC Name

2-(2-fluoroethyl)-5-pyridin-3-ylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O/c12-3-5-15-10(8-16)6-11(14-15)9-2-1-4-13-7-9/h1-2,4,6-8H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNZVRFUFFNBPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C(=C2)C=O)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde
Reactant of Route 3
Reactant of Route 3
1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde
Reactant of Route 4
Reactant of Route 4
1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde
Reactant of Route 5
1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde
Reactant of Route 6
Reactant of Route 6
1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.